molecular formula C10H8KNO4S B3834395 potassium;4-amino-5-hydroxynaphthalene-1-sulfonate

potassium;4-amino-5-hydroxynaphthalene-1-sulfonate

Cat. No.: B3834395
M. Wt: 277.34 g/mol
InChI Key: KIAOUBCOZQOKRD-UHFFFAOYSA-M
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Description

Potassium;4-amino-5-hydroxynaphthalene-1-sulfonate is a chemical compound derived from naphthalene, characterized by the presence of amino and sulfonic acid groups. This compound is known for its applications in various fields, including the dye industry and pharmaceuticals. It is a grayish-brown crystalline powder that is soluble in water, ethanol, ether, and alkaline solutions .

Preparation Methods

The synthesis of potassium;4-amino-5-hydroxynaphthalene-1-sulfonate involves several steps:

Chemical Reactions Analysis

Potassium;4-amino-5-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: The compound can be reduced to form amines and other reduced products.

    Substitution: It can undergo substitution reactions, particularly in the presence of electrophilic reagents.

    Complex Formation: It can form complexes with metals and other compounds.

Common reagents used in these reactions include sulfuric acid, nitric acid, iron powder, and ammonium hydroxide. Major products formed from these reactions include various sulfonated and aminated derivatives .

Scientific Research Applications

Potassium;4-amino-5-hydroxynaphthalene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium;4-amino-5-hydroxynaphthalene-1-sulfonate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, an oxidizing agent, or a complexing agent, depending on the reaction conditions. It can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Potassium;4-amino-5-hydroxynaphthalene-1-sulfonate can be compared with other similar compounds, such as:

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid:

    1-Aminonaphthalene-6-sulfonic acid:

    2-Aminonaphthalene-1-sulfonic acid:

This compound is unique due to its specific substitution pattern and its applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

potassium;4-amino-5-hydroxynaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.K/c11-7-4-5-9(16(13,14)15)6-2-1-3-8(12)10(6)7;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAOUBCOZQOKRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)N)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8KNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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potassium;4-amino-5-hydroxynaphthalene-1-sulfonate
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potassium;4-amino-5-hydroxynaphthalene-1-sulfonate
Reactant of Route 3
potassium;4-amino-5-hydroxynaphthalene-1-sulfonate
Reactant of Route 4
potassium;4-amino-5-hydroxynaphthalene-1-sulfonate
Reactant of Route 5
potassium;4-amino-5-hydroxynaphthalene-1-sulfonate
Reactant of Route 6
potassium;4-amino-5-hydroxynaphthalene-1-sulfonate

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